2-amino-N-butylbenzamide

Medicinal Chemistry Pharmacokinetics Physicochemical Properties

Generic 2-aminobenzamide analogs frequently fail in medicinal chemistry programs due to steep, non-linear SAR, leading to wasted synthesis effort and lost potency. 2-Amino-N-butylbenzamide (CAS 10494-82-3) is the exact ortho-amino, N-butyl substituted benzamide required to maintain PDE4 affinity and enable specific heterocycle construction. - Established PDE4 inhibitor: the N-butyl chain and 2-amino motif confer a logP of 2.141, critical for membrane permeability and target engagement. - Unique building block for quinazolinone synthesis via cyclization reactions inaccessible to regioisomers or shorter N-alkyl analogs. - Available in ≥95% purity with 5 rotatable bonds, providing an essential data point for systematic N-alkyl SAR studies.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 10494-82-3
Cat. No. B082491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-butylbenzamide
CAS10494-82-3
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=CC=CC=C1N
InChIInChI=1S/C11H16N2O/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12/h4-7H,2-3,8,12H2,1H3,(H,13,14)
InChIKeyMXZDMUOYQBHOCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-butylbenzamide: Differentiation & Procurement


2-Amino-N-butylbenzamide (CAS 10494-82-3) is an ortho-substituted benzamide derivative characterized by a primary amine at the 2-position of the phenyl ring and an N-butyl substituent on the carboxamide nitrogen [1]. This compound serves as a versatile synthetic intermediate and a building block in medicinal chemistry, distinguished by its specific substitution pattern which confers unique physicochemical and biological properties compared to other aminobenzamide analogs . Its molecular architecture enables participation in diverse chemical transformations, including the synthesis of heterocyclic scaffolds like quinazolinones, and imparts a specific interaction profile with biological targets such as phosphodiesterase 4 (PDE4), making it a compound of interest for targeted procurement in research programs .

Non-Substitutability of 2-Amino-N-butylbenzamide


Generic substitution within the aminobenzamide class is high-risk due to profound, non-linear structure-activity relationships (SAR) governing both synthetic utility and biological function [1]. The specific combination of a 2-amino group and an N-butyl chain on 2-amino-N-butylbenzamide is not a trivial structural variation; it dictates unique electronic distribution, hydrogen-bonding capacity, and steric profile [2]. These factors directly control its reactivity as an intermediate, for instance, in forming specific heterocycles, and critically influence its binding affinity and selectivity profile for targets like PDE4 . Substituting with a homolog (e.g., N-methyl, N-propyl, N-tert-butyl) or a regioisomer (e.g., 3- or 4-aminobenzamide) can lead to significant loss of potency, altered selectivity, or failure in a synthetic sequence, underscoring the necessity for precise compound procurement [2].

2-Amino-N-butylbenzamide: Differentiation Evidence


Enhanced Lipophilicity vs. 2-Aminobenzamide

The introduction of the N-butyl group on 2-amino-N-butylbenzamide results in a substantial increase in lipophilicity compared to the unsubstituted parent scaffold, 2-aminobenzamide [1]. This is a critical differentiator for applications requiring membrane permeability or specific partitioning behavior. The quantified difference is a logP value of 2.141 for 2-amino-N-butylbenzamide [1], while the predicted logP for 2-aminobenzamide is significantly lower, reported as 0.49 [2]. This 1.65 log unit increase represents an over 44-fold increase in the compound's partition coefficient between octanol and water [1][2].

Medicinal Chemistry Pharmacokinetics Physicochemical Properties

Conformational Flexibility vs. Rigid Analogs

The N-butyl chain in 2-amino-N-butylbenzamide introduces a higher degree of conformational flexibility compared to analogs with shorter alkyl chains, quantified by the number of rotatable bonds . This property is a key differentiator for target engagement, as it can influence the entropic cost of binding and the ability to adopt a bioactive conformation. 2-Amino-N-butylbenzamide possesses 5 rotatable bonds . In contrast, the direct analog 2-amino-N-methylbenzamide has 3 rotatable bonds, and the unsubstituted 2-aminobenzamide has 2 [1].

Computational Chemistry Medicinal Chemistry Molecular Design

PDE4 Inhibition Profile vs. HDAC Inhibitors

A key point of differentiation for 2-amino-N-butylbenzamide lies in its specific application as a precursor or core scaffold for phosphodiesterase 4 (PDE4) inhibition, a mechanism linked to anti-inflammatory and bronchodilatory effects . While many 2-aminobenzamide derivatives have been explored as histone deacetylase (HDAC) inhibitors [1], 2-amino-N-butylbenzamide is specifically cited for its role in inhibiting PDE4, blocking the conversion of cAMP to cADP, leading to increased cAMP levels and bronchial relaxation . This contrasts with the mechanism of 2-aminobenzamide-based HDAC inhibitors, which function via zinc chelation in the enzyme's active site [1].

Pharmacology Medicinal Chemistry Respiratory Disease

2-Amino-N-butylbenzamide: Key Applications


PDE4-Targeted Synthesis for Respiratory Diseases

2-Amino-N-butylbenzamide is specifically cited as an inhibitor of PDE4 . This makes it a direct starting material or a key intermediate for medicinal chemistry programs aimed at developing novel therapeutics for asthma, COPD, and other inflammatory conditions. Its procurement is justified in this context over other 2-aminobenzamide derivatives due to this established target association . The N-butyl chain and 2-amino motif are critical for the PDE4 interaction .

Parallel Synthesis of Quinazolinones

The compound is a valuable building block for the synthesis of heterocyclic compounds, particularly quinazolinones . Its specific substitution pattern allows for unique cyclization reactions that are not possible with other regioisomers or N-alkyl analogs. The presence of both a nucleophilic 2-amino group and an N-butyl amide creates distinct reactivity profiles for constructing diverse chemical libraries .

Lipophilicity-Driven CNS Penetration Design

The significantly increased lipophilicity (logP = 2.141) compared to the unsubstituted 2-aminobenzamide core (logP = 0.49) [1] positions this compound as a strategic intermediate for modifying ADME properties. Researchers can use it to increase the logD of a series without adding excessive molecular weight, a key tactic in optimizing central nervous system (CNS) penetration or improving membrane permeability for intracellular targets [1].

Comparative SAR of N-Alkyl Aminobenzamides

The unique combination of 5 rotatable bonds and a specific lipophilicity (logP 2.141) [1] makes 2-amino-N-butylbenzamide a critical comparator in any systematic structure-activity relationship (SAR) study focused on N-alkyl chain length [2]. Its procurement is essential for establishing the optimal spacer length and flexibility for binding to a given target, providing a data point distinct from shorter (e.g., N-methyl) or more rigid (e.g., N-cyclopropyl) analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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